N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a pyran ring, which is further substituted with a benzyloxy group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Material Science: The compound’s unique structure allows it to be used in the development of fluorescent probes for the detection of specific ions or molecules.
Biological Studies: It has been studied for its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This binding can lead to the inhibition of enzyme activity, which is crucial in the treatment of diseases like Alzheimer’s . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
- N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
- 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate
Uniqueness
N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a benzothiazole ring with a pyran ring and the presence of both benzyloxy and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to act as a fluorescent probe and its potential as an enzyme inhibitor make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C20H14N2O4S/c23-15-10-16(26-12-17(15)25-11-13-6-2-1-3-7-13)19(24)22-20-21-14-8-4-5-9-18(14)27-20/h1-10,12H,11H2,(H,21,22,24) |
InChI Key |
QAJBBYCKTOTESO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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